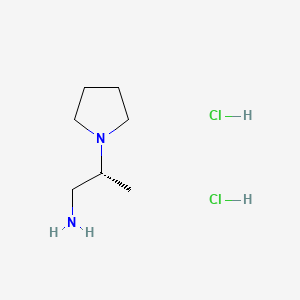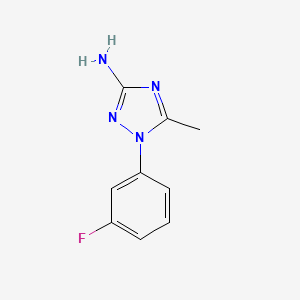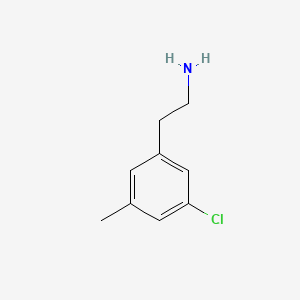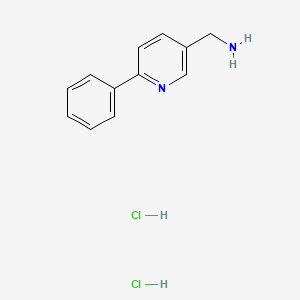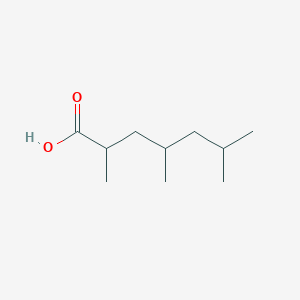
2,4,6-Trimethylheptanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Trimethylheptanoic acid is an organic compound that belongs to the class of fatty acids. It is characterized by the presence of three methyl groups attached to the heptanoic acid chain at the 2nd, 4th, and 6th positions. This compound is notable for its structural uniqueness and its role in various chemical and biological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-trimethylheptanoic acid can be achieved through several methods. One common approach involves the asymmetric synthesis of its diastereomers. For instance, the synthesis of 3-hydroxy-2,4,6-trimethylheptanoic acid, a related compound, has been accomplished using commercially available pseudoephedrine propionamide in a six-step process with an average overall yield of 59% .
Industrial Production Methods: Industrial production of this compound typically involves the use of advanced organic synthesis techniques. The process may include macrolactonisation of heptapeptide precursors with specific reagents like PyAOP to achieve high yield and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4,6-Trimethylheptanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions vary depending on the desired outcome, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2,4,6-Trimethylheptanoic acid has a wide range of applications in scientific research. It is used in the synthesis of complex natural products, such as callipeltin A, which exhibits potent cytotoxicity and antiviral activity . Additionally, this compound is valuable in studying the structure-activity relationships of fatty acids and their derivatives.
In the field of biology, this compound is utilized to investigate the metabolic pathways of fatty acids and their role in cellular processes. In medicine, it serves as a building block for developing therapeutic agents targeting various diseases. Industrially, this compound is employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,4,6-trimethylheptanoic acid involves its interaction with specific molecular targets and pathways. As a fatty acid, it can be metabolized through beta-oxidation, leading to the production of energy and other metabolites. The compound’s unique structure allows it to interact with enzymes and receptors involved in lipid metabolism, influencing various physiological processes .
Vergleich Mit ähnlichen Verbindungen
- 3-Hydroxy-2,4,6-trimethylheptanoic acid
- 2,4,6-Trimethylbenzoic acid
- Triheptanoin
Comparison: 2,4,6-Trimethylheptanoic acid is unique due to its specific methylation pattern, which distinguishes it from other similar compounds. For instance, 3-hydroxy-2,4,6-trimethylheptanoic acid contains an additional hydroxyl group, altering its chemical properties and reactivity . Triheptanoin, on the other hand, is a triglyceride form of heptanoic acid, used primarily for its metabolic benefits in treating fatty acid oxidation disorders .
Eigenschaften
Molekularformel |
C10H20O2 |
|---|---|
Molekulargewicht |
172.26 g/mol |
IUPAC-Name |
2,4,6-trimethylheptanoic acid |
InChI |
InChI=1S/C10H20O2/c1-7(2)5-8(3)6-9(4)10(11)12/h7-9H,5-6H2,1-4H3,(H,11,12) |
InChI-Schlüssel |
WXAIAUODLUHUAK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C)CC(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


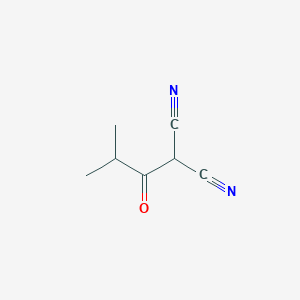

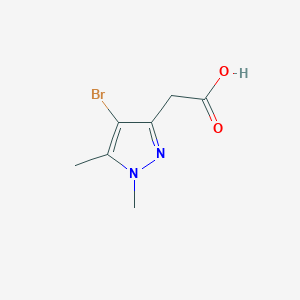

![2-{2,6-diazaspiro[3.3]heptan-2-yl}-N-methylacetamide dihydrochloride](/img/structure/B13454840.png)
![Tert-butyl 6-ethenyl-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13454849.png)
![2-(3-Oxabicyclo[3.1.1]heptan-1-yl)ethanamine](/img/structure/B13454856.png)
amino}phenyl)propanoic acid](/img/structure/B13454869.png)
